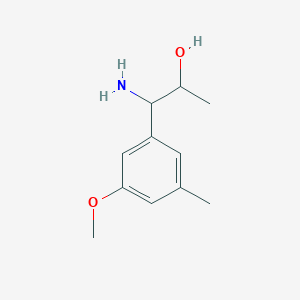
1-Amino-1-(3-methoxy-5-methylphenyl)propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-1-(3-methoxy-5-methylphenyl)propan-2-OL is an organic compound with the molecular formula C11H17NO2 and a molecular weight of 195.26 g/mol . This compound is characterized by the presence of an amino group, a methoxy group, and a methyl group attached to a phenyl ring, along with a hydroxyl group on the propan-2-OL chain. It is used primarily in research and development settings.
Méthodes De Préparation
The synthesis of 1-Amino-1-(3-methoxy-5-methylphenyl)propan-2-OL typically involves multi-step reactions. One common method includes the reaction of aniline with alcohol reagents, followed by substitution and oxidation steps . Another approach involves the condensation of aromatic amines with allyl alcohol, followed by reduction and methylation reactions to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for higher yields and purity.
Analyse Des Réactions Chimiques
1-Amino-1-(3-methoxy-5-methylphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Applications De Recherche Scientifique
1-Amino-1-(3-methoxy-5-methylphenyl)propan-2-OL is utilized in various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development for targeting specific molecular pathways.
Industry: It is employed in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-Amino-1-(3-methoxy-5-methylphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the methoxy and methyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of target proteins and influence various biochemical pathways .
Comparaison Avec Des Composés Similaires
1-Amino-1-(3-methoxy-5-methylphenyl)propan-2-OL can be compared with similar compounds such as:
1-Amino-1-(3-methoxyphenyl)propan-2-OL: Lacks the methyl group on the phenyl ring, which may affect its reactivity and interactions.
1-Amino-1-(3-methylphenyl)propan-2-OL: Lacks the methoxy group, potentially altering its solubility and binding properties.
1-Amino-1-(3-methoxy-5-methylphenyl)ethanol: Has a different carbon chain length, influencing its physical and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and interaction profiles compared to its analogs.
Propriétés
Formule moléculaire |
C11H17NO2 |
|---|---|
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
1-amino-1-(3-methoxy-5-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO2/c1-7-4-9(11(12)8(2)13)6-10(5-7)14-3/h4-6,8,11,13H,12H2,1-3H3 |
Clé InChI |
UUQOOMMZAUMHRB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)OC)C(C(C)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


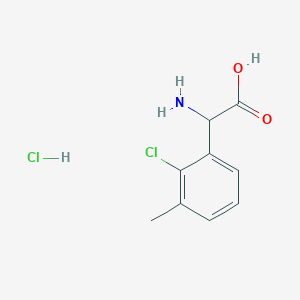
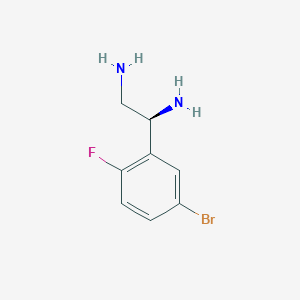
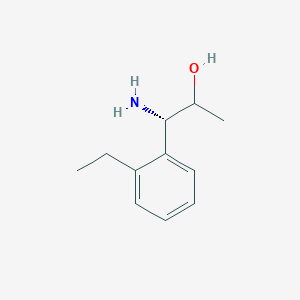






![1-(4-[(2-Fluorophenyl)methoxy]phenyl)ethan-1-amine](/img/structure/B15236083.png)
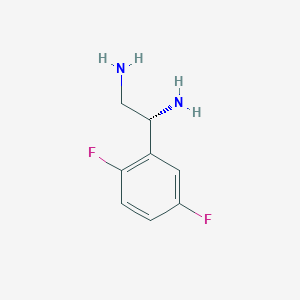
![6-Chloro-2-methyl-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one](/img/structure/B15236090.png)

![(1-Trityl-1H-pyrazolo[4,3-C]pyridin-3-YL)methanol](/img/structure/B15236092.png)
